Chemical structure and exact molecular weight of Z-GluOtBu-OSu
Chemical structure and exact molecular weight of Z-GluOtBu-OSu
An In-Depth Technical Guide to Z-Glu(OtBu)-OSu: Structure, Synthesis, and Application in Peptide Chemistry
Introduction
In the landscape of modern peptide chemistry, the strategic use of protected and activated amino acids is fundamental to the successful synthesis of complex peptides for research, diagnostics, and therapeutic development. Among these critical reagents, N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-N-hydroxysuccinimide diester , commonly abbreviated as Z-Glu(OtBu)-OSu , stands out as a versatile and highly efficient building block.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of Z-Glu(OtBu)-OSu. We will delve into its physicochemical properties, the rationale behind its unique trifecta of functional groups—the benzyloxycarbonyl (Z) amino-protecting group, the tert-butyl (OtBu) side-chain protecting group, and the N-hydroxysuccinimide (OSu) activating group—and its practical application in peptide synthesis. As a Senior Application Scientist, the focus will be not just on the "what" but the "why," offering field-proven insights into the causality behind experimental choices to ensure both technical accuracy and practical success.
Part 1: Physicochemical Characterization of Z-Glu(OtBu)-OSu
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application. Z-Glu(OtBu)-OSu is a white to light yellow crystalline powder, and its key identifiers and properties are summarized below.
Core Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | [1][2][3] |
| Synonyms | Z-L-Glu(OtBu)-OSu, N-CBZ-gamma-tert-butyl-L-glutamic acid hydroxysuccinimide | [4][5] |
| CAS Number | 4666-16-4 | [1][2][4][5][6] |
| Molecular Formula | C21H26N2O8 | [1][2][4][5] |
| Molecular Weight | 434.44 g/mol | [1][2][4][5] |
| InChI Key | FWRRURPRGINXSY-HNNXBMFYSA-N | [1][2] |
| Canonical SMILES | CC(C)(C)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | [1][2] |
Chemical Structure
The functionality of Z-Glu(OtBu)-OSu is best understood by examining its structure, which features three critical moieties attached to an L-glutamic acid core.
Caption: Chemical structure of Z-Glu(OtBu)-OSu.
Part 2: The Chemistry of Orthogonal Protection and Activation
The elegance of Z-Glu(OtBu)-OSu lies in the concept of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting the others. This allows for precise, stepwise modifications during peptide synthesis.
The Protecting Groups: Z and OtBu
-
Z (Benzyloxycarbonyl) Group: This group protects the α-amino terminus.
-
Functionality: It prevents the amine from participating in unwanted side reactions during the activation and coupling of the carboxyl group.
-
Deprotection: The Z group is classically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or by strong acids like HBr in acetic acid. Its stability to mildly acidic and basic conditions makes it an excellent orthogonal partner to the OtBu and Fmoc groups.[7]
-
-
OtBu (tert-Butyl) Group: This bulky ester protects the γ-carboxyl group in the glutamic acid side chain.
-
Functionality: It prevents the side-chain carboxyl from reacting during α-carboxyl activation and peptide bond formation.
-
Deprotection: The OtBu group is highly labile to moderately strong acids, such as trifluoroacetic acid (TFA) .[7] This condition is distinct from the hydrogenolysis used to remove the Z group, demonstrating the orthogonality of the protection scheme.
-
Caption: Orthogonal deprotection of Z and OtBu groups.
The Activating Group: OSu (N-Hydroxysuccinimide Ester)
The α-carboxyl group is activated as an N-hydroxysuccinimide ester. This is a critical feature that makes Z-Glu(OtBu)-OSu a ready-to-use reagent for efficient amide bond formation.
-
Mechanism of Action: The OSu group is an excellent leaving group. When an amine (from another amino acid or peptide) attacks the activated carbonyl carbon, the N-hydroxysuccinimide (NHS) anion is displaced, forming a stable peptide bond.
-
Advantages over Other Esters:
-
High Reactivity: OSu esters are significantly more reactive than older alternatives like p-nitrophenyl (ONp) esters, leading to faster coupling times and higher yields.[8]
-
Simplified Purification: The byproduct of the reaction, N-hydroxysuccinimide, is highly soluble in water. This property is a major advantage as it allows for easy removal during aqueous workup procedures, simplifying the purification of the desired peptide.[8]
-
Reduced Racemization: The high reactivity generally leads to lower risks of racemization at the chiral α-carbon compared to slower, base-catalyzed methods.[8]
-
Part 3: Synthesis and Quality Control
Z-Glu(OtBu)-OSu is not a primary starting material but is synthesized from its corresponding carboxylic acid, Z-Glu(OtBu)-OH.[9] The synthesis involves the activation of the α-carboxyl group.
Experimental Protocol: Synthesis of Z-Glu(OtBu)-OSu
This protocol describes a standard laboratory procedure for the synthesis via carbodiimide coupling.
Principle: Z-Glu(OtBu)-OH is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC). DCC facilitates the formation of the ester by dehydrating the reactants. The insoluble byproduct, dicyclohexylurea (DCU), is then removed by filtration.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve Z-Glu(OtBu)-OH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in a suitable anhydrous aprotic solvent (e.g., ethyl acetate or dichloromethane) in a round-bottom flask.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated ester and the coupling agent. A slight excess of NHS ensures the complete conversion of the starting acid.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-4°C.
-
Causality: Cooling the reaction minimizes potential side reactions, such as the formation of N-acylurea byproducts and helps to preserve the chiral integrity of the amino acid.
-
-
Addition of Coupling Agent: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution over 15-30 minutes.
-
Causality: Dropwise addition helps to control the reaction exotherm and maintain a low temperature.
-
-
Reaction: Allow the mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature and stir overnight (12-16 hours).
-
Causality: The initial period at 0°C allows for controlled activation, while the extended time at room temperature drives the reaction to completion. The white precipitate of dicyclohexylurea (DCU) will form during this time.
-
-
Workup and Purification: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. b. Wash the filtrate sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine to remove any unreacted NHS and other water-soluble impurities. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. d. The resulting crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure Z-Glu(OtBu)-OSu.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Z-Glu(OtBu)-OSu.
Quality Control
The purity of the final product is paramount for successful peptide synthesis. Standard analytical techniques include:
-
HPLC (High-Performance Liquid Chromatography): To assess purity and quantify any remaining starting material.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all three key functional groups.
-
Mass Spectrometry (MS): To verify the exact molecular weight of the compound.[1][4]
Part 4: Application in Peptide Synthesis
Z-Glu(OtBu)-OSu is a pre-activated amino acid derivative, which streamlines the peptide coupling process by eliminating the need for in-situ activation. This approach reduces the risk of side reactions that can occur when using coupling reagents directly in the presence of the amine component.[10]
Experimental Protocol: General Peptide Coupling
Principle: The activated α-carboxyl group of Z-Glu(OtBu)-OSu reacts with the free α-amino group of a peptide or amino acid ester (the nucleophile) to form a new peptide bond.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the N-terminally deprotected amino acid or peptide (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition (Optional but Recommended): Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq), to the solution.
-
Causality: If the amine component is in its salt form (e.g., hydrochloride or TFA salt), the base is required to liberate the free amine, which is the active nucleophile. Even if starting from a free amine, the base helps to scavenge any acid formed during the reaction, maintaining a favorable pH.
-
-
Coupling: Add a solution of Z-Glu(OtBu)-OSu (1.0-1.2 eq) in the same solvent to the amine solution.
-
Causality: A small excess of the activated ester can help drive the reaction to completion, especially if coupling to a sterically hindered amine.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC) or HPLC, until the starting amine is consumed (typically 2-24 hours).
-
Workup and Purification: a. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). b. Perform aqueous washes to remove the water-soluble NHS byproduct and any excess base. Typical washes include dilute acid, saturated sodium bicarbonate, and brine. c. Dry the organic layer, concentrate, and purify the resulting protected peptide using flash column chromatography or recrystallization.
Peptide Coupling Mechanism Diagram
Caption: Mechanism of peptide coupling using Z-Glu(OtBu)-OSu.
Conclusion
Z-Glu(OtBu)-OSu is a sophisticated and indispensable reagent in the field of peptide chemistry. Its design, which combines stable and orthogonally removable protecting groups with a highly reactive yet clean activating ester, provides researchers with a reliable tool for the precise incorporation of glutamic acid residues into peptide chains. The water-soluble nature of its NHS byproduct further enhances its utility by simplifying downstream purification processes. A comprehensive understanding of its structure, synthesis, and reaction kinetics, as detailed in this guide, empowers scientists to leverage this powerful building block to its full potential, accelerating innovation in drug discovery and proteomics.
References
-
Z-Glu(OtBu)-OSu CAS#4666-16-4 | Global PFAS Screening Tool - ChemRadar. ChemRadar. [Link]
-
Z-Glu(OtBu)-OSu CAS#4666-16-4 | CAS Substance Database | ChemRadar. ChemRadar. [Link]
-
Z-Glu(OtBu)-OSu [CAS: 4666-16-4]. Ivy Fine Chemicals. [Link]
-
Z-Glu(OtBu)-OSu CAS#4666-16-4 | FCMD | Food Contact Materials Regulations Database. ChemRadar. [Link]
-
Z-Glu-OtBu | C17H23NO6 | CID 6994036. PubChem, National Institutes of Health. [Link]
-
Cas 4666-16-4,Z-GLU(OTBU)-OSU. LookChem. [Link]
-
Synthesis of Z-Glu(OtBu)-Asn-OtBu. PrepChem.com. [Link]
- CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.
-
Z-Glu(OtBu)-OH [3886-08-6]. Aapptec Peptides. [Link]
-
Boc-glu(otbu)-osu | C18H28N2O8 | CID 56777352. PubChem, National Institutes of Health. [Link]
-
PEPTIDE MODIFIERS. Iris Biotech GmbH. [Link]
-
Z-Glu-OtBu [5891-45-2]. Aapptec Peptides. [Link]
Sources
- 1. Z-Glu(OtBu)-OSu CAS#4666-16-4 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 2. Z-Glu(OtBu)-OSu CAS#4666-16-4 | CAS Substance Database | ChemRadar [chemradar.com]
- 3. Z-Glu(OtBu)-OSu CAS#4666-16-4 | FCMD | Food Contact Materials Regulations Database [chemradar.com]
- 4. scbt.com [scbt.com]
- 5. healthchems.lookchem.com [healthchems.lookchem.com]
- 6. ivychem.com [ivychem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Cbz-L-Glutamic acid 5-tert-butyl ester | 3886-08-6 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
